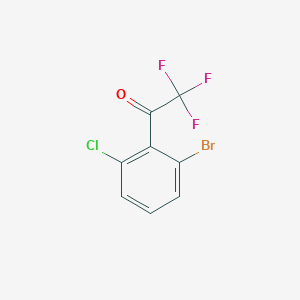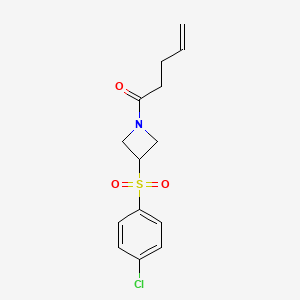
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one, also known as CP-544326, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antimicrobial Activity : A derivative, synthesized by reacting 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride, showed significant antibacterial and antifungal activities (Shah et al., 2014).
Pharmaceutical Applications
- Thromboxane Receptor Antagonism and Synthase Inhibition : Enantiomers of a similar compound, 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acid, demonstrated potency as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).
Chemical Reactivity and Properties
- Reactivity and Stereocontrol in Synthesis : Studies have explored the stereocontrol in synthesis and reactivity of azetidin-2-one derivatives, highlighting the impact of different substituents on product configuration (Chuan-min et al., 2010).
Crystallography and Molecular Structure
- Molecular Recognition in β-Lactams : Research on the crystal structure of 4-sulfonyl β-lactams, including similar compounds, revealed variations in crystal packing influenced by hydrogen bonding and hydrophobic interactions (Basak et al., 2004).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Studies : Some azetidin-2-one derivatives have been evaluated for their antioxidant, antimicrobial, and antitubercular activities, demonstrating promising results against various bacterial and fungal strains (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPVALTYONXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
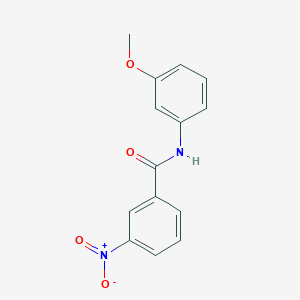
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2474011.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)
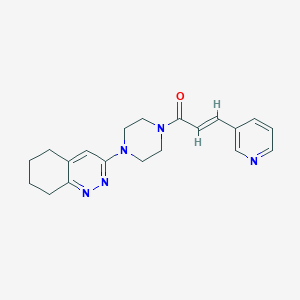
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

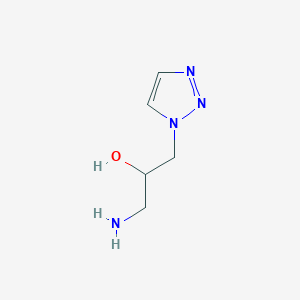
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2474028.png)

